molecular formula C20H20N4O3 B2982900 (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 306759-07-9

(E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2982900
CAS RN: 306759-07-9
M. Wt: 364.405
InChI Key: KLLIWPHOBIXZQG-CIAFOILYSA-N
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Description

Molecular Structure Analysis

The molecular structure would be determined by the arrangement of the atoms and the connectivity. The compound likely has a planar geometry around the pyrazole ring and the double bond due to the sp2 hybridization .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The pyrazole ring might be reactive towards electrophilic substitution. The double bond could potentially undergo reactions typical of alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the functional groups present in the compound. For instance, the presence of the pyrazole ring and the dimethoxybenzylidene group could impact the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Spectroscopic Studies

(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a similar compound, has been synthesized and characterized by various spectroscopic methods including FT-IR, 1H & 13C NMR, and ESI-MS. The (E)-configuration of the hydrazonoic group was confirmed by single-crystal X-ray diffraction. Studies suggest low reactivity of this compound in both gas phase and aqueous solution, compared with its derivatives (Karrouchi et al., 2021).

Potential as Antidiabetic Agent

The same compound has been evaluated for its in vitro antidiabetic and antioxidant activities. Molecular docking studies revealed that it could be designed as a potential anti-diabetic agent, potentially inhibiting α-glucosidase enzymes (Karrouchi et al., 2020).

Antioxidant and Anti-inflammatory Activities

Related pyrazole derivatives have been synthesized and evaluated for in vitro antioxidant and anti-inflammatory activities. Certain derivatives showed potent antioxidant and significant anti-inflammatory activity, indicating the potential of these compounds in therapeutic applications (Mahajan et al., 2016).

Molecular Docking Studies for Anti-diabetic Activity

Another related compound, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, has shown promising results in molecular docking studies, suggesting potential anti-diabetic activity via inhibition of specific enzymes (Karrouchi et al., 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Pyrazole derivatives have been found to exhibit a wide range of biological activities, but without specific information, it’s difficult to predict the exact mechanism .

Safety and Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information. As with all chemicals, safe handling practices should be followed to minimize risk .

Future Directions

Future research could involve studying the biological activity of this compound, synthesizing derivatives to enhance its activity, or investigating its mechanism of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst to form the Schiff base intermediate. The Schiff base intermediate is then reduced to the final product using a reducing agent such as sodium borohydride.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide", "Acid catalyst", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of acid catalyst such as sulfuric acid or hydrochloric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the Schiff base intermediate is formed.", "Step 4: Cool the reaction mixture and add a reducing agent such as sodium borohydride to the reaction mixture.", "Step 5: Stir the reaction mixture for several hours until the final product is formed.", "Step 6: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

306759-07-9

Molecular Formula

C20H20N4O3

Molecular Weight

364.405

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-13-18(15-7-5-4-6-8-15)22-23-19(13)20(25)24-21-12-14-9-10-16(26-2)17(11-14)27-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

KLLIWPHOBIXZQG-CIAFOILYSA-N

SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC

solubility

not available

Origin of Product

United States

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